![molecular formula C14H10N2O2 B1517831 3-[(4-Cyanophenyl)amino]benzoic acid CAS No. 1098383-82-4](/img/structure/B1517831.png)
3-[(4-Cyanophenyl)amino]benzoic acid
Overview
Description
“3-[(4-Cyanophenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1098383-82-4 . It has a molecular weight of 238.25 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions, including those involving amino and carboxyl groups .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 238.24 g/mol.Scientific Research Applications
Microbial Biosynthesis
- A study demonstrated the establishment of a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. This system utilized co-culture engineering to modularize the biosynthetic pathway, significantly improving 3AB production, which is a crucial building block for various biologically active compounds (Haoran Zhang & G. Stephanopoulos, 2016).
Natural Product Biosynthesis
- The biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a wide range of natural products such as naphthalenic and benzenic ansamycins and mitomycins, has been reviewed, covering the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).
Liquid Crystals
- Research on a new family of four-ring bent-core nematic liquid crystals derived from 2-methyl 3-amino benzoic acid showed the synthesis and characterization of compounds with significant thermal behavior and phase characteristics, contributing to the understanding and development of liquid crystal technology (Venkatesh Gude et al., 2013).
Polybenzoxazine Materials
- Phloretic acid, derived from benzoic acid, has been explored as a renewable building block for the enhancement of reactivity in the synthesis of benzoxazine materials, presenting a sustainable alternative to phenol for producing materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
Chemical Synthesis
- The carbopalladation of nitriles, involving (2-Iodophenyl)acetonitrile and internal alkynes, has been used for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing a method with high yields and good regioselectivity for producing these compounds (Qingping Tian, Alexandre A. Pletnev, & R. Larock, 2003).
Safety and Hazards
properties
IUPAC Name |
3-(4-cyanoanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUKARNPQUWMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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